molecular formula C10H11N B3045173 7-Methyl-3,4-dihydroisoquinoline CAS No. 102652-86-8

7-Methyl-3,4-dihydroisoquinoline

Cat. No. B3045173
M. Wt: 145.2 g/mol
InChI Key: LEKVTJWRUHJMGO-UHFFFAOYSA-N
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Description

“7-Methyl-3,4-dihydroisoquinoline” is a derivative of 3,4-Dihydroisoquinoline . It is used as a reagent in the preparation of antiproliferative tubulin inhibitors . It can also be used to synthesize 5,6-Dihydro-8H-isoquino .


Synthesis Analysis

The synthesis of “7-Methyl-3,4-dihydroisoquinoline” involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .


Molecular Structure Analysis

The molecular structure of “7-Methyl-3,4-dihydroisoquinoline” is similar to that of 3,4-Dihydroisoquinoline . It has a suitable size and moderate polarity as a pharmacophore, making it a suitable scaffold that has been widely used in various drug candidates .


Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-3,4-dihydroisoquinoline” include the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another reaction involves the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline .

Scientific Research Applications

Antitumor Activities

A class of 3,4-dihydroisoquinolines has been synthesized, including a compound with a structure related to 7-Methyl-3,4-dihydroisoquinoline. These compounds have shown moderate antitumor activities in vitro. This suggests potential applications in cancer research and therapy (Zhu et al., 2011).

Inhibition of Catechol-O-Methyltransferase (COMT)

Dihydroisoquinolines related to dopamine, which includes structures similar to 7-Methyl-3,4-dihydroisoquinoline, have been found to be potent inhibitors of catechol-O-methyltransferase. This suggests their role in the study of neurological disorders and their potential as therapeutic agents (B. Cheng, T. Origitano, M. Collins, 1987).

Synthesis of Pyrimidines

The compound has been used in the synthesis of pyrimidines, indicating its utility in the creation of novel chemical structures for various applications, including pharmaceutical research (D. Korbonits et al., 1987).

Enantioselective Additions in Organic Synthesis

Enantioselective additions of organolithium reagents to dihydroisoquinolines, including 7-Methyl-3,4-dihydroisoquinoline, have been studied. This process is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry (M. Chrzanowska, J. Sokołowska, 2001).

Antifungal Activity

A study on dihydroisoquinoline oxaziridines with a methyl group in position 1 and a nitro group in position 7, which is structurally related to 7-Methyl-3,4-dihydroisoquinoline, showed significant antifungal activity. This demonstrates its potential in antifungal research and development (M. Bouzid et al., 2014).

Phytochemical Research

The compound has been isolated from natural sources, like the seeds of Calycotome villosa subsp. intermedia, indicating its relevance in phytochemical studies and natural product chemistry (A. Elkhamlichi et al., 2017).

Chemical Delivery Systems

7-Methyl-3,4-dihydroisoquinoline has been used in the development of chemical delivery systems, such as a dihydroisoquinoline targetor-based system for azidothymidine (AZT). This highlights its role in enhancing drug delivery mechanisms (E. Pop et al., 1993).

Safety And Hazards

The safety data sheet for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a related compound, suggests that it is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

7-methyl-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKVTJWRUHJMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN=C2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599530
Record name 7-Methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3,4-dihydroisoquinoline

CAS RN

102652-86-8
Record name 7-Methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Soeta, S Fujinami, Y Ukaji - The Journal of Organic Chemistry, 2012 - ACS Publications
The addition reaction of isocyanides to 3,4-dihydroisoquinoline N-oxides in the presence of TMSCl has been demonstrated, with the corresponding 1,2,3,4-tetrahydroisoquinoline-1-…
Number of citations: 22 pubs.acs.org
CL Zhao, QY Han, CP Zhang - Organic letters, 2018 - ACS Publications
An efficient and transition-metal-free method for the synthesis of the structurally diversified trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines is described. Various 2-…
Number of citations: 20 pubs.acs.org
NH Martin, CW Jefford - Helvetica Chimica Acta, 1982 - Wiley Online Library
The synthesis of a series of substituted 1‐benzyl‐3,4‐dihydroisoquinolines by Bischler‐Napieralski cyclization is described. Competitive methylene blue sensitized photo‐oxygenation …
Number of citations: 30 onlinelibrary.wiley.com
LR Wen, Q Dou, YC Wang, JW Zhang… - The Journal of …, 2017 - ACS Publications
A copper-catalyzed tandem arylation–cyclization process to access 1-(arylthio)isoquinolines from isothiocyanates and diaryliodonium salts is described. It is the first general method to …
Number of citations: 44 pubs.acs.org
M Westling, R Smith, T Livinghouse - The Journal of Organic …, 1986 - ACS Publications
The polycondensed framework of the erythrina alkaloids 1 has remained a challenging target for efficient chemical synthesis. 1 In an earlier report, we described the suc-cessful …
Number of citations: 106 pubs.acs.org
A Fraile, DM Scarpino Schietroma… - … A European Journal, 2012 - Wiley Online Library
Merging three in one by a three-component organocatalytic asymmetric reaction of imines and α-bromoesters or ketones with α, β-unsaturated aldehydes provides optically active …
EK Raja - 2012 - search.proquest.com
This dissertation describes two main areas of research. The first part deals with superacid-promoted Houben-Hoesch reactions of various amino-nitriles and related substrates. The …
Number of citations: 0 search.proquest.com
M Wang, W Yu, J Chang - Asian Journal of Organic Chemistry, 2023 - Wiley Online Library
A sustainable oxidation reaction of amines in water is established for the synthesis of imines and amides employing environmentally benign molecular iodine as the sole oxidant. The …
Number of citations: 0 onlinelibrary.wiley.com
S Sun, L Liu - Synthesis, 2016 - thieme-connect.com
A highly enantioselective catalytic alkynylation of tetrahydroisoquinoline-based N-acyl hemiaminals has been developed. The method is simple and exhibits a broad scope with respect …
Number of citations: 6 www.thieme-connect.com
NJ Ewing, B Ma, NJ Plainsboro, C Xia - szpa.org
Continuation of application No. 15/873,472, filed on Jan. 17, 2018, now Pat. No. 10.230060, which is a continuation of application No. 15/400,538, filed on Jan. 6, 2017. now Pat. No. …
Number of citations: 0 szpa.org

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